molecular formula C19H17ClN2O3 B2447501 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide CAS No. 1062168-44-8

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide

Cat. No.: B2447501
CAS No.: 1062168-44-8
M. Wt: 356.81
InChI Key: RLOUTKFFUCHITJ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with 2-(2-methoxyphenoxy)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of dyes, catalysts, and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoline core with a methoxyphenoxyethyl side chain enhances its potential as a therapeutic agent .

Properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-24-16-8-4-5-9-17(16)25-11-10-21-19(23)14-12-18(20)22-15-7-3-2-6-13(14)15/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOUTKFFUCHITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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